Mass Spectrometric Differentiation: Deuterium-Induced +4 Da Mass Shift Enables Precise Isotope Dilution Quantification
N-Nitroso-3-azabicyclo[3.3.0]octane-d4 possesses a molecular weight of 144.21 g/mol, which is a +4.03 Da mass shift relative to its non-deuterated analog, N-Nitroso-3-azabicyclo[3.3.0]octane (140.18 g/mol) . This mass difference, resulting from the substitution of four hydrogen atoms (¹H) with deuterium (²H) at the 1,1,3,3-tetradeuterio positions, is a critical and quantifiable differentiator in mass spectrometry . In contrast, the non-deuterated compound cannot be resolved from the target analyte by mass-based detection . This specific mass shift allows for the application of isotope dilution mass spectrometry (IDMS), the gold-standard technique for accurate quantification in complex matrices [1].
| Evidence Dimension | Molecular Weight and Mass Spectrometric Resolution |
|---|---|
| Target Compound Data | 144.21 g/mol (C₇H₈D₄N₂O) |
| Comparator Or Baseline | N-Nitroso-3-azabicyclo[3.3.0]octane (Non-deuterated): 140.18 g/mol (C₇H₁₂N₂O) |
| Quantified Difference | +4.03 Da mass shift; enables baseline separation in MS |
| Conditions | Theoretical calculation based on elemental composition and isotopic enrichment; confirmed by vendor Certificate of Analysis. |
Why This Matters
This mass shift is the fundamental property enabling its use as an internal standard, which is a prerequisite for achieving the accuracy and precision required by global regulators for nitrosamine impurity testing.
- [1] USP. (2025). Nitrosamine internal standards - what should be taken into consideration? View Source
